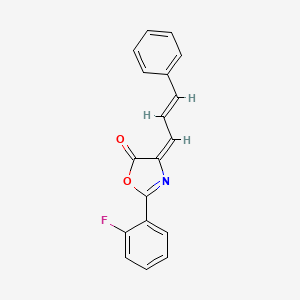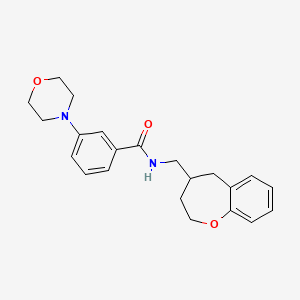
3-morpholin-4-yl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-morpholin-4-yl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)benzamide often involves condensation reactions, cyclization, and functional group transformations. For instance, related compounds have been synthesized by condensation of specific isocyanates with amines, followed by cyclization with hydrazine hydrate (Jiu-Fu Lu et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through crystallographic studies, revealing insights into the conformation and arrangement of the molecular framework. For example, the crystal structure of a related compound was found to belong to the monoclinic system, providing valuable information on molecular dimensions and spatial configuration (Jiu-Fu Lu et al., 2017).
Chemical Reactions and Properties
The chemical behavior of compounds like 3-morpholin-4-yl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)benzamide can be explored through various reactions, such as isomerization, which leads to the formation of novel heterocyclic frameworks (T. Mayer & G. Maas, 1992).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the applicability and handling of the compound. These properties are determined through experimental studies, often involving X-ray crystallography and thermal analysis.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group characteristics, define the potential applications of the compound in synthesis and drug development. Studies on related compounds have shown distinct inhibitory activities against various cell lines, indicating their potential in therapeutic applications (X. Ji et al., 2018).
Propriétés
IUPAC Name |
3-morpholin-4-yl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-22(19-5-3-6-20(15-19)24-9-12-26-13-10-24)23-16-17-8-11-27-21-7-2-1-4-18(21)14-17/h1-7,15,17H,8-14,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZLVSMVXMPZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CNC(=O)C3=CC(=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

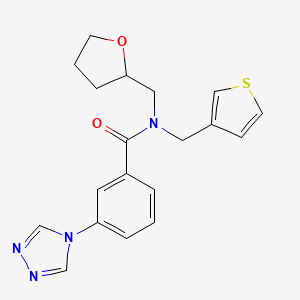
![(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(5-methyl-2-furyl)methyl]pyrrolidin-3-amine](/img/structure/B5678553.png)
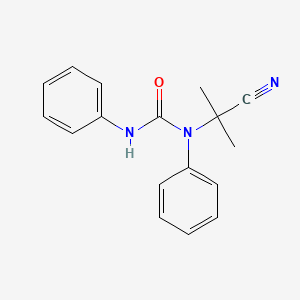
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5678562.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5678567.png)

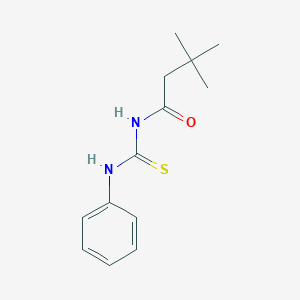
![N-(4-fluoro-2-methylphenyl)-3-{1-[N-methyl-N-(4-pyridinylmethyl)glycyl]-3-piperidinyl}propanamide](/img/structure/B5678586.png)
![2-({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5678591.png)
![3,7-diacetyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5678597.png)
![2,2-dimethyl-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5678610.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5678618.png)
![4-benzyl-1-{2-oxo-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B5678656.png)
